Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate
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Overview
Description
Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate is a heterocyclic compound that features a thieno-pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-pyrroloacetonitriles with methyl chlorooxoacetate under Friedel–Crafts acylation, followed by reduction using Pd-catalyzed hydrogenation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Typically involves the addition of hydrogen or removal of oxygen.
Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids, while substitution reactions can produce various derivatives depending on the nucleophile.
Scientific Research Applications
Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The exact mechanism of action for Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
- Methyl 2-chlorothieno[2,3-b]pyrazine-6-carboxylate
- Methyl 3-chlorothieno[2,3-b]pyrazine-6-carboxylate
Comparison: Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate is unique due to its specific substitution pattern on the thieno-pyrazine core. This uniqueness can influence its chemical reactivity and biological activity, making it distinct from its analogs .
Properties
CAS No. |
1812188-69-4 |
---|---|
Molecular Formula |
C8H5ClN2O2S |
Molecular Weight |
228.66 g/mol |
IUPAC Name |
methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2S/c1-13-8(12)4-3-14-7-6(4)11-5(9)2-10-7/h2-3H,1H3 |
InChI Key |
XGYMSFYIFOLAIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC2=NC=C(N=C12)Cl |
Origin of Product |
United States |
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